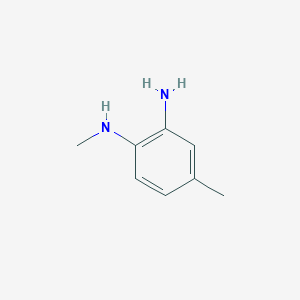

N1,4-Dimethylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1,4-Dimethylbenzene-1,2-diamine: is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 4 position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to form 1,2-diaminobenzene.

Direct Methylation: Another method involves the direct methylation of 1,2-diaminobenzene using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production typically involves the nitration of benzene, followed by catalytic hydrogenation to form 1,2-diaminobenzene. The final step involves methylation using methylating agents under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H12N2

- Molecular Weight : 148.20 g/mol

- Structure : The compound features two amino groups (-NH2) at the 1 and 2 positions on the benzene ring and two methyl groups at the 4 position.

Scientific Research Applications

N1,4-Dimethylbenzene-1,2-diamine serves as a crucial intermediate in several chemical syntheses:

- Dyes and Pigments : It is extensively used in the production of various dyes and pigments due to its ability to form stable colored compounds.

- Organic Synthesis : The compound acts as a building block in synthesizing other organic compounds, facilitating reactions such as oxidation and substitution .

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Dyes | Intermediate in dye production |

| Pigments | Used in synthesizing colorants for industrial uses |

| Organic Compounds | Building block for various chemical reactions |

Biological Applications

In biological research, this compound exhibits notable properties:

- Enzyme Interaction : The compound can act as both a substrate and inhibitor for specific enzymes. Its amino groups facilitate hydrogen bonding with enzyme active sites.

- Antioxidant Activity : Studies indicate that it possesses antioxidant properties, capable of scavenging free radicals .

Case Study: Enzyme Inhibition

A pharmacological study assessed the inhibitory effects of this compound on monoamine oxidase (MAO) enzymes. The results are summarized below:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Standard MAO Inhibitor | 10 |

The findings suggest that while effective as an MAO inhibitor, further structural modifications may enhance its potency .

Industrial Applications

In industry, this compound finds utility in:

- Polymer Production : It is used in producing polymers and resins due to its reactivity and ability to form cross-linked structures.

- Chemical Manufacturing : The compound serves as an intermediate in synthesizing various industrial chemicals .

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Polymer Production | Used for creating cross-linked polymer structures |

| Resins | Intermediate in resin synthesis |

| Chemical Manufacturing | Key role in producing various industrial chemicals |

Table 3: Comparative Analysis

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-Dimethyl-1,4-phenylenediamine | Similar amine groups but different methyl positions | Moderate antioxidant activity |

| N,N-Dimethyl-1,2-phenylenediamine | Different substitution pattern | Lower enzyme inhibition |

| Benzene-1,2-diamine | No methyl substitutions | Higher reactivity but less specificity |

This compound stands out due to its specific substitution pattern that enhances its biological interaction potential compared to its analogs.

Mecanismo De Acción

The mechanism of action of N1,4-Dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The exact pathways and molecular targets involved vary depending on the specific application and context .

Comparación Con Compuestos Similares

N,N-Dimethyl-1,4-phenylenediamine: Similar in structure but with different substitution patterns.

N,N-Dimethyl-1,2-phenylenediamine: Another isomer with methyl groups at different positions.

1,2-Diaminobenzene: The parent compound without methyl substitutions.

Uniqueness: N1,4-Dimethylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other isomers may not be as effective .

Actividad Biológica

N1,4-Dimethylbenzene-1,2-diamine, also known as 4,5-dimethyl-1,2-phenylenediamine, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.

- Molecular Formula : C8H12N2

- Molecular Weight : 148.20 g/mol

This compound features two amino groups (-NH2) and two methyl groups attached to the benzene ring, influencing its reactivity and interaction with biological systems.

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes. Its amino groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments .

- Cell Signaling : The compound may influence cell signaling pathways by interacting with receptors and other molecular targets within cells .

1. Antioxidant Research

Research has demonstrated that this compound effectively reduces oxidative stress in vitro. In a study involving human cell lines, treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels, suggesting its potential for therapeutic applications in oxidative stress-related diseases .

2. Enzyme Inhibition Studies

In biochemical assays, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of monoamine oxidase (MAO), an enzyme linked to neurotransmitter metabolism. This inhibition could have implications for treating mood disorders .

3. Synthesis of Biologically Active Molecules

The compound serves as a versatile intermediate in the synthesis of various biologically active compounds. It is utilized in the development of dyes and pigments that exhibit biological properties .

Case Study 1: Antioxidant Effects

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This study highlights the potential use of this compound in developing antioxidant therapies .

Case Study 2: Enzyme Inhibition

A pharmacological study assessed the inhibitory effects of this compound on MAO enzymes. The compound was tested at various concentrations to determine its IC50 value (the concentration required to inhibit 50% of enzyme activity).

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Standard MAO Inhibitor | 10 |

The results suggest that while effective as an MAO inhibitor, further structural modifications may enhance its potency .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is essential to compare it with structurally similar compounds.

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-Dimethyl-1,4-phenylenediamine | Similar amine groups but different methyl positions | Moderate antioxidant activity |

| N,N-Dimethyl-1,2-phenylenediamine | Different substitution pattern | Lower enzyme inhibition |

| Benzene-1,2-diamine | No methyl substitutions | Higher reactivity but less specificity |

This compound stands out due to its specific substitution pattern that enhances its biological interaction potential compared to its analogs .

Propiedades

IUPAC Name |

1-N,4-dimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICDAKOKYPOJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.